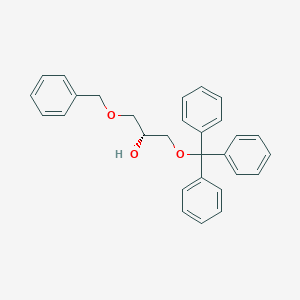

(R)-1-benzyloxy-3-trityloxypropan-2-ol

描述

属性

分子式 |

C29H28O3 |

|---|---|

分子量 |

424.5 g/mol |

IUPAC 名称 |

(2R)-1-phenylmethoxy-3-trityloxypropan-2-ol |

InChI |

InChI=1S/C29H28O3/c30-28(22-31-21-24-13-5-1-6-14-24)23-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2/t28-/m1/s1 |

InChI 键 |

MLQDAFOUXAGGMS-MUUNZHRXSA-N |

手性 SMILES |

C1=CC=C(C=C1)COC[C@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

规范 SMILES |

C1=CC=C(C=C1)COCC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

产品来源 |

United States |

准备方法

Competing Elimination Pathways

The use of a strong base like sodium benzylate risks elimination reactions, particularly at elevated temperatures. However, polar aprotic solvents like DMF stabilize the transition state, favoring substitution over elimination.

Applications in Pharmaceutical Synthesis

(R)-1-Benzyloxy-3-trityloxypropan-2-ol serves as a precursor to antiviral prodrugs such as (S)-HPMP-5-azaC, which exhibits activity against herpesviruses and poxviruses . Its chiral backbone is essential for binding to viral polymerases, underscoring the importance of stereochemical fidelity in its preparation.

常见问题

Q. What protocols ensure reproducible synthesis of (R)-1-benzyloxy-3-trityloxypropan-2-ol on a milligram-to-gram scale?

- Answer :

- Stepwise Protection : Benzyl protection first (BnCl, K₂CO₃), followed by tritylation (TrCl, DMAP) .

- Purification : Flash chromatography (hexane:EtOAc gradient) or recrystallization from EtOH .

- Yield Optimization : Kinetic studies to identify rate-limiting steps (e.g., trityl group introduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。